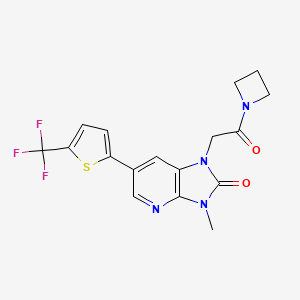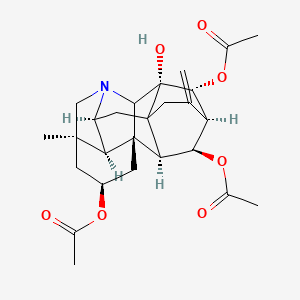
Guanfu base G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanfu base G is a diterpenoid alkaloid isolated from the root of Aconitum coreanum (Lévl.) Rapaics, a traditional Chinese medicinal herb.
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanfu base G is typically isolated from the root of Aconitum coreanum using pH-zone-refining counter-current chromatography. The process involves a two-phase solvent system of petroleum ether, ethyl acetate, methanol, and water (5:5:1:9, v/v/v/v), with 10 mM triethylamine in the upper phase and 10 mM hydrochloric acid in the lower phase .
Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the root of Aconitum coreanum, followed by purification using advanced chromatographic techniques. The process ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Guanfu base G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under specific conditions to introduce new functional groups.
Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced pharmacological activities and reduced toxicity .
Scientific Research Applications
Guanfu base G has a wide range of scientific research applications, including:
Mechanism of Action
Guanfu base G exerts its effects primarily by blocking potassium and sodium channels in cardiac cells, thereby prolonging the effective refractory period and preventing arrhythmias. The compound also inhibits the human ether-a-go-go related gene (HERG) potassium channel, which plays a crucial role in cardiac repolarization . This dual mechanism of action makes this compound a potent anti-arrhythmic agent .
Comparison with Similar Compounds
Guanfu base A: Another diterpenoid alkaloid isolated from Aconitum coreanum, known for its anti-arrhythmic properties.
Guanfu base I: A related compound with similar structural features but differing in the number of acetyl groups.
Comparison: Guanfu base G is unique due to its more potent anti-arrhythmic effect compared to Guanfu base A and Guanfu base I. it also exhibits higher toxicity, necessitating careful dosage and administration . The structural differences among these compounds contribute to their varying pharmacological profiles and therapeutic potentials .
Properties
Molecular Formula |
C26H33NO7 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
[(1S,3S,5R,9R,10R,11R,16S,17R,18S,19S)-10,19-diacetyloxy-9-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |
InChI |
InChI=1S/C26H33NO7/c1-11-6-24-9-16-19-23(5)7-15(32-12(2)28)8-25(19)20(24)18(33-13(3)29)17(11)21(34-14(4)30)26(24,31)22(25)27(16)10-23/h15-22,31H,1,6-10H2,2-5H3/t15-,16-,17+,18+,19+,20+,21+,22?,23-,24?,25-,26-/m0/s1 |
InChI Key |
CXQAPRGJWIADOG-UUOXRBFMSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)C3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5C6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C |
Canonical SMILES |
CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]acetate;methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]acetate](/img/structure/B12429635.png)
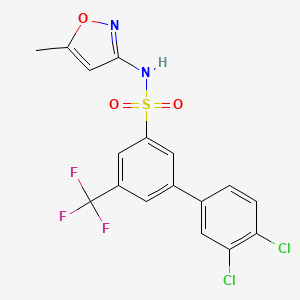
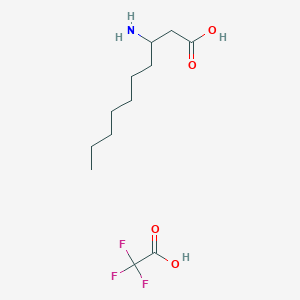
![3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid](/img/structure/B12429643.png)
![2,3,5,6-Tetradeuterio-4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid](/img/structure/B12429653.png)
![Azuleno[6,5-b]furan-2(3H)-one,3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,[3aR-(3aalpha,4aalpha,5beta,7aalpha,9abeta)]-](/img/structure/B12429659.png)
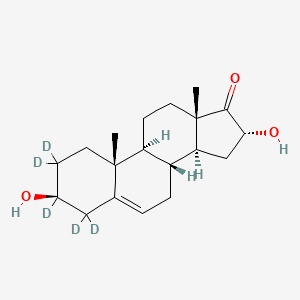
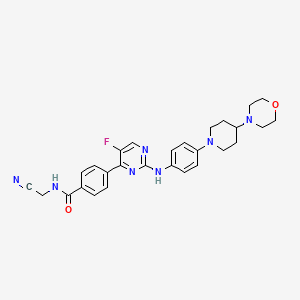
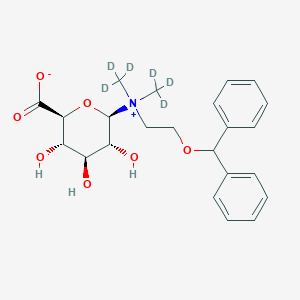
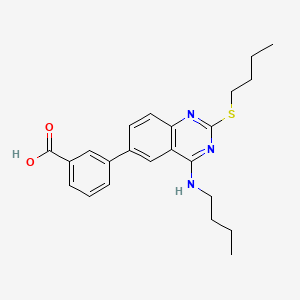
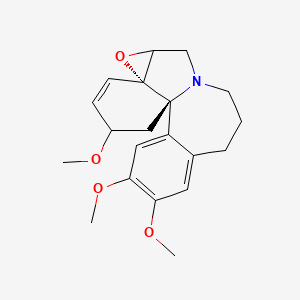
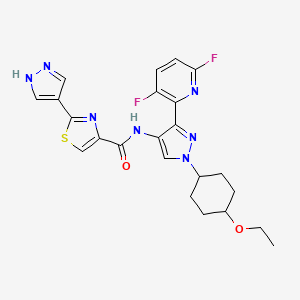
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12429704.png)
